
螺环-NPB
描述
科学研究应用
Spiro-NPB has a wide range of applications in scientific research, including:
Chemistry: Used as a hole-transporting material in OLEDs, enhancing device efficiency and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Widely used in the production of high-efficiency OLED displays and lighting.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-NPB typically involves a multi-step organic synthesis process. One common method includes the Buchwald-Hartwig coupling reaction, which is used to form the spirobifluorene core structure. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of Spiro-NPB follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
化学反应分析
Types of Reactions
Spiro-NPB undergoes various types of chemical reactions, including:
Oxidation: Spiro-NPB can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Spiro-NPB to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the spirobifluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized spirobifluorene compounds.
作用机制
Spiro-NPB functions primarily as a hole-transporting material in OLEDs. It facilitates the movement of positive charges (holes) from the anode to the emissive layer, improving the overall efficiency of the device. The spirobifluorene core structure provides high thermal stability and prevents aggregation, ensuring consistent performance .
相似化合物的比较
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine (NPB): Similar hole-transporting properties but lower thermal stability compared to Spiro-NPB.
2,7-bis(9,9-diphenylacridin-10-yl)-9,9’-spirobifluorene (SP1): Higher glass transition temperature and improved device performance compared to Spiro-NPB.
2,7-di(10-phenothiazin-10-yl)-9,9’-spirobifluorene (SP2): Enhanced hole-transporting capability and thermal stability.
Uniqueness of Spiro-NPB
Spiro-NPB stands out due to its high thermal stability, excellent hole-transporting properties, and ability to prevent aggregation. These characteristics make it a preferred choice for high-efficiency OLED applications .
属性
IUPAC Name |
2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Spiro-NPB as a hole transporting material in OLEDs compared to standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)?
A1: Spiro-NPB offers several advantages over standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) in OLED devices. Firstly, its spiro structure leads to a higher glass transition temperature (Tg) of 180 °C compared to NPB. [] This enhanced thermal stability is crucial for device longevity and performance at elevated temperatures. Secondly, Spiro-NPB exhibits improved hole mobility compared to NPB, with a reported value of 3.3x10-7 cm2 V-1 s-1 compared to 1.32x10-7 cm2 V-1 s-1 for NPB. [] This enhanced mobility allows for more efficient transport of holes within the device, contributing to better overall performance. Lastly, when incorporated into red phosphorescence-based OLED devices, Spiro-NPB demonstrates superior performance metrics compared to both NPB and another commonly used material, Spiro-NPB. [] Specifically, devices utilizing Spiro-NPB as the hole transporting material achieve higher maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. [] They also boast an improved external quantum efficiency of 13.64%, surpassing the efficiencies observed in reference devices based on Spiro-NPB and NPB. []
Q2: How does the cross-linking in Spiro-NPB affect its charge transport properties compared to non-cross-linked NPB?
A2: The cross-linking in Spiro-NPB significantly impacts its charge transport properties compared to non-cross-linked NPB. The rigid spiro structure restricts molecular movement and leads to a smoother thin film surface with reduced roughness. [] This structural difference translates to a lower density of states in Spiro-NPB, approximately two orders of magnitude lower than in NPB. [] Despite this lower density of states, Spiro-NPB exhibits enhanced hole mobility, suggesting a more efficient hopping transport mechanism facilitated by its structure. [] This observation highlights the importance of molecular architecture and cross-linking in influencing charge transport properties in organic materials for OLED applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



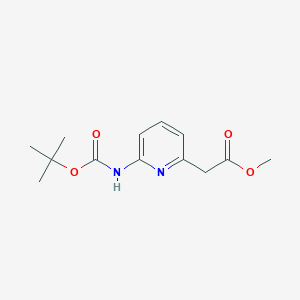
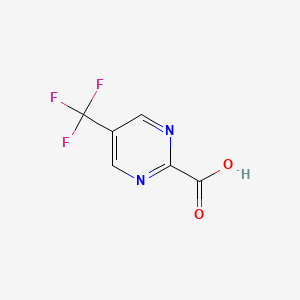
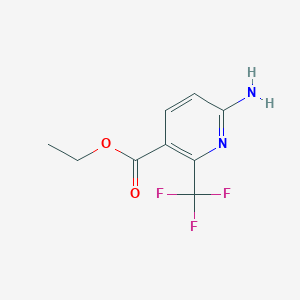
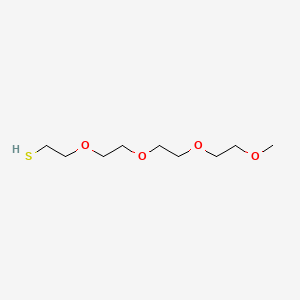
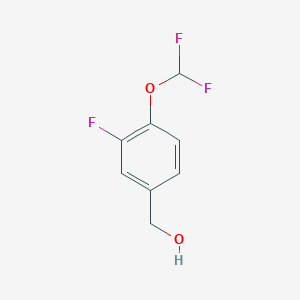
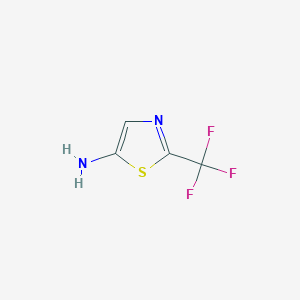
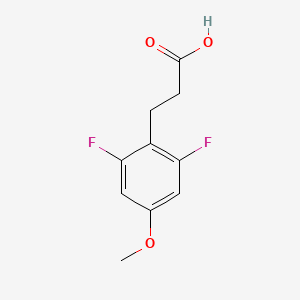
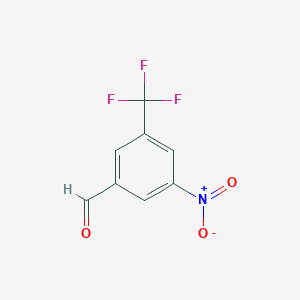
![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)
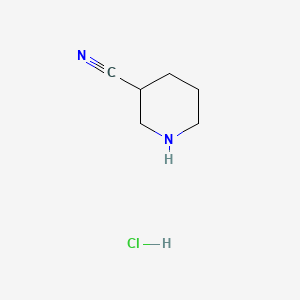

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)

